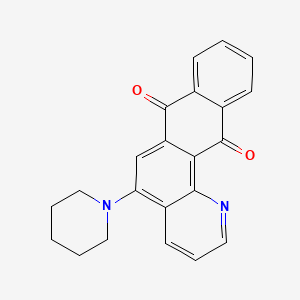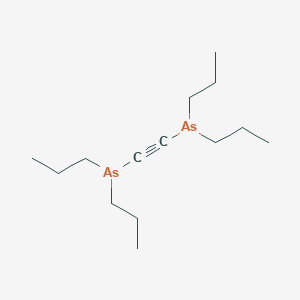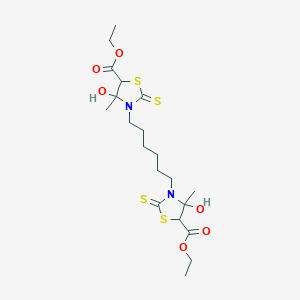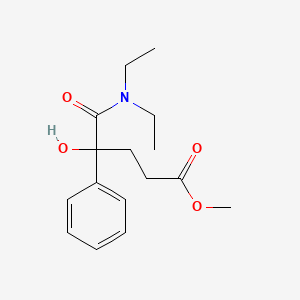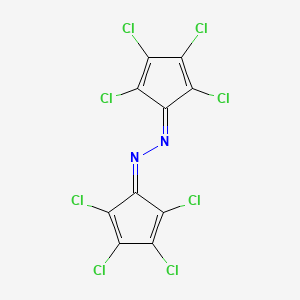
Bis(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)hydrazine typically involves the reaction of tetrachlorocyclopentadiene with hydrazine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in water for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted cyclopentadiene derivatives.
Applications De Recherche Scientifique
Bis(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)hydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of bis(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, it can participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrachlorocyclopentadiene: A precursor in the synthesis of bis(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)hydrazine.
Hydrazine: A key reagent used in the synthesis of the compound.
Chlorinated cyclopentadienes: Compounds with similar structures and reactivity.
Uniqueness
This compound is unique due to its specific arrangement of chlorine atoms and the presence of the hydrazine moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
13736-99-7 |
|---|---|
Formule moléculaire |
C10Cl8N2 |
Poids moléculaire |
431.7 g/mol |
Nom IUPAC |
2,3,4,5-tetrachloro-N-[(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)amino]cyclopenta-2,4-dien-1-imine |
InChI |
InChI=1S/C10Cl8N2/c11-1-2(12)6(16)9(5(1)15)19-20-10-7(17)3(13)4(14)8(10)18 |
Clé InChI |
QELDZUHGKQFZJD-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=NN=C2C(=C(C(=C2Cl)Cl)Cl)Cl)C(=C1Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Docosanoic acid, 22-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14711958.png)
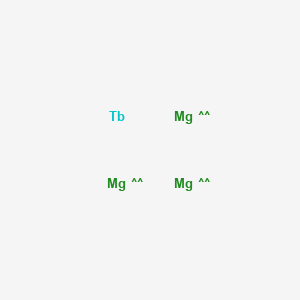
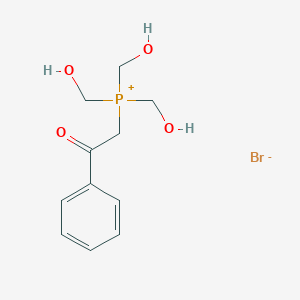
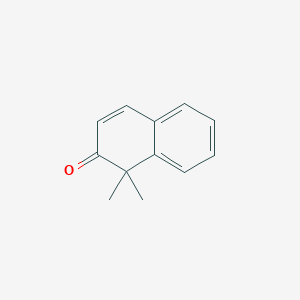
![N-[(E)-3-(benzenesulfonyl)propylideneamino]benzamide](/img/structure/B14712001.png)
![2-(4-Fluorophenyl)-5-methoxy-1H-benzo[D]imidazole](/img/structure/B14712005.png)
![[(E)-2-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethenyl]phosphonic acid](/img/structure/B14712007.png)
![1,2-Propanediol, 3,3'-[oxybis[(2-hydroxy-3,1-propanediyl)oxy]]bis-](/img/structure/B14712011.png)
